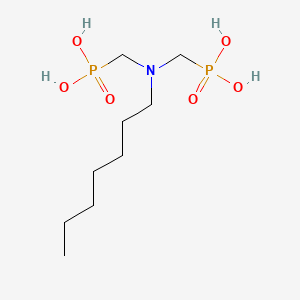

((Heptylimino)bis(methylene))bisphosphonic acid

Description

Properties

CAS No. |

5995-30-2 |

|---|---|

Molecular Formula |

C9H23NO6P2 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

[heptyl(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |

InChI Key |

GIFYDPWFQBDXKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The classical synthetic route to ((Heptylimino)bis(methylene))bisphosphonic acid involves the condensation of heptylamine with formaldehyde and phosphorous acid under aqueous conditions. This method is a variation of the Mannich-type bisphosphonate synthesis, where the amine reacts with formaldehyde to form an imino intermediate, which subsequently undergoes phosphonomethylation by phosphorous acid to yield the bisphosphonic acid derivative.

Heptylamine + Formaldehyde + Phosphorous acid → ((Heptylimino)bis(methylene))bisphosphonic acid

- Conditions: Aqueous medium, elevated temperatures (typically 80–100°C), acidic to neutral pH.

- Mechanism: Formation of imine intermediate followed by nucleophilic addition of phosphorous acid to methylene groups.

Michael Addition Route Followed by Hydrolysis

An alternative and widely employed synthetic strategy involves a Michael addition reaction between a bisphosphonate ester precursor, such as tetraethyl methylenebis(phosphonate), and heptylamine. This step forms a Michael adduct, which is then subjected to acid hydrolysis to convert the phosphonate esters into free phosphonic acid groups.

| Step | Description | Typical Conditions | Yield (%) |

|---|---|---|---|

| 1. Michael Addition | Reaction of tetraethyl methylenebis(phosphonate) with heptylamine in methylene chloride | Room temperature to mild heating, inert atmosphere | ~45% |

| 2. Acid Hydrolysis | Cleavage of phosphonate esters using bromotrimethylsilane (TMSBr) in methylene chloride, followed by methanol digestion | Room temperature, 12–24 hours | Quantitative |

Purification: Intermediate Michael adducts are purified by column chromatography or solvent extraction; final bisphosphonic acid is purified by preparative high-performance liquid chromatography (HPLC).

Advantages: This method allows better control over substitution and stereochemistry, and higher purity of final product.

Industrial Scale Synthesis

Industrial production of ((Heptylimino)bis(methylene))bisphosphonic acid generally follows the above synthetic routes but adapted for scale-up:

- Reactors: Large volume batch reactors with precise temperature and pH control.

- Optimization: Reaction parameters (temperature, time, pH) are optimized for maximal yield and minimal by-products.

- Purification: Crystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Types and Mechanisms

| Reaction Type | Description | Common Reagents/Conditions | Products/Outcome |

|---|---|---|---|

| Condensation | Formation of imino intermediate from heptylamine and formaldehyde | Aqueous, mild heating | Imino intermediate |

| Phosphonomethylation | Nucleophilic addition of phosphorous acid to methylene groups attached to imino intermediate | Aqueous acidic medium, elevated temperature | ((Heptylimino)bis(methylene))bisphosphonic acid |

| Michael Addition | Nucleophilic attack of amine on methylenebis(phosphonate) ester | Organic solvent (methylene chloride), RT to mild heat | Michael adduct (ester form) |

| Hydrolysis | Conversion of phosphonate esters to phosphonic acids | Bromotrimethylsilane (TMSBr), methanol digestion | Free bisphosphonic acid |

Notes on Reagents

- Bromotrimethylsilane (TMSBr): Used for efficient cleavage of phosphonate esters to free phosphonic acids under mild conditions.

- Phosphorous acid: Acts as the phosphonomethylating agent.

- Formaldehyde: Provides the methylene bridge between phosphonic acid groups.

- Heptylamine: Provides the heptyl-imino substituent.

Data Tables from Literature

Reaction Yields and Conditions Summary

| Method | Key Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Mannich-type synthesis | Heptylamine, formaldehyde, phosphorous acid | Aqueous, 80–100°C, acidic pH | 40–60 | Crystallization, chromatography |

| Michael addition + hydrolysis | Tetraethyl methylenebis(phosphonate), heptylamine, TMSBr | Methylene chloride, RT, 12–24 h | ~45 | Column chromatography, HPLC |

| Industrial scale (adapted) | Same as above | Optimized batch reactor conditions | 50–65 | Crystallization, preparative HPLC |

Spectroscopic Characterization (Typical)

| Technique | Observations |

|---|---|

| NMR (¹H, ³¹P) | Signals corresponding to phosphonic acid groups, methylene bridges, and heptyl chain |

| IR Spectroscopy | Characteristic P=O stretching (~1150 cm⁻¹), P–OH bands, and N–H stretching |

| Mass Spectrometry | Molecular ion peak at m/z = 327.23 (Molecular weight) |

| Elemental Analysis | Consistent with C₉H₂₃NO₆P₂ composition |

Summary and Professional Recommendations

- The Mannich-type condensation of heptylamine, formaldehyde, and phosphorous acid remains the classical and straightforward approach for synthesizing ((Heptylimino)bis(methylene))bisphosphonic acid.

- The Michael addition followed by bromotrimethylsilane hydrolysis offers a versatile and controlled synthetic route, especially suitable for producing high-purity compounds for research or pharmaceutical applications.

- Industrial synthesis adapts these methods with optimized parameters for scale and purity.

- Purification by chromatographic methods and preparative HPLC is essential to isolate the compound in pure form.

- Spectroscopic and analytical techniques should be employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

((Heptylimino)bis(methylene))bisphosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Water Treatment

((Heptylimino)bis(methylene))bisphosphonic acid has been utilized as an effective anti-scaling agent in industrial water treatment processes. Its ability to inhibit the formation of scale deposits in systems where hard water is prevalent is crucial for maintaining operational efficiency and extending the lifespan of equipment.

Key Features:

- Inhibits calcium carbonate scale formation.

- Compatible with various water treatment chemicals.

- Enhances the performance of detergents and cleaning agents.

Oilfield Chemicals

In the oil and gas industry, this compound serves as a scale inhibitor and corrosion inhibitor. Its effectiveness in high-temperature and high-pressure environments makes it valuable for maintaining the integrity of pipelines and equipment.

Applications Include:

- Preventing scale build-up in drilling operations.

- Reducing corrosion rates in metal components exposed to harsh conditions.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Water Treatment | Scale inhibition in cooling towers |

| Oilfield Chemicals | Corrosion inhibition, scale prevention |

| Detergents/Cleaning Agents | Enhanced cleaning efficiency |

Case Study 1: Industrial Water Treatment

In a study conducted at a manufacturing facility, ((Heptylimino)bis(methylene))bisphosphonic acid was tested for its effectiveness in reducing scale formation in cooling towers. The results indicated a significant reduction in calcium carbonate deposits, leading to improved heat exchange efficiency and reduced maintenance costs.

Case Study 2: Oilfield Application

A field trial in an offshore oil drilling operation demonstrated the compound's efficacy as a corrosion inhibitor. The application of ((Heptylimino)bis(methylene))bisphosphonic acid resulted in a 30% reduction in corrosion rates over a six-month period, showcasing its potential for enhancing the longevity of drilling equipment.

Mechanism of Action

The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Alkyl Chain Length Variants

(a) [(Butylimino)bis(methylene)]bisphosphonic Acid

- Structure : C₄H₉-NH-(CH₂PO₃H₂)₂.

- Molecular Weight : 283.19 g/mol.

- Properties : Shorter alkyl chain increases hydrophilicity. Used in corrosion inhibition due to moderate chelation efficiency.

- Synthesis : Prepared via reaction of butylamine with formaldehyde and phosphorus acid in solvents like n-octane or sulfolane, yielding ~85–90% purity .

(b) [(Dodecylimino)bis(methylene)]bisphosphonic Acid (Lauraphos 301)

- Structure : C₁₂H₂₅-NH-(CH₂PO₃H₂)₂.

- Molecular Weight : 373.36 g/mol.

- Properties : Long dodecyl chain enhances surfactant behavior. pKa values: 6.8 (first dissociation) and 8.8 (second dissociation). Used in cassiterite flotation due to strong adsorption on mineral surfaces .

- Applications : Superior to HBMBA in mineral processing but less soluble in aqueous media.

(c) HBMBA vs. Alkyl Variants

| Property | HBMBA (C₇) | Butyl (C₄) | Dodecyl (C₁₂) |

|---|---|---|---|

| Molecular Weight | 327.23 | 283.19 | 373.36 |

| Solubility in Water | Moderate | High | Low |

| logP (Hydrophobicity) | 1.8 | 0.7 | 4.2 |

| Chelation Strength | High | Moderate | Very High |

Amino-Substituted Bisphosphonates

(a) (1-Aminoheptane-1,1-diyl)bisphosphonic Acid

- Structure : H₂N-C₇H₁₃-(PO₃H₂)₂.

- Key Difference: Amino group (-NH₂) replaces the imino group, enhancing hydrogen-bonding capacity.

- Applications : Studied for apoptosis-inducing activity in cancer cells .

(b) Pamidronic Acid (3-Amino-1-hydroxypropylidene-1,1-bisphosphonic Acid)

- Structure : H₂N-C₃H₅(OH)-(PO₃H₂)₂.

- Pharmaceutical Use: Inhibits osteoclast-mediated bone resorption. Higher bone affinity than HBMBA due to hydroxyl and amino groups .

Hydroxy-Substituted Bisphosphonates

(a) (1-Hydroxyheptane-1,1-diyl)bisphosphonic Acid

- Structure : HO-C₇H₁₃-(PO₃H₂)₂.

- Key Difference : Hydroxyl group (-OH) enhances coordination with calcium ions.

- Applications: Potential use in osteoporosis treatment, though less potent than zoledronic acid .

(b) Zoledronic Acid

Comparison of Solvent Efficiency :

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| n-Octane | 90 | 95 | 12 |

| Methanesulfonic Acid | 85 | 92 | 8 |

| Sulfolane | 78 | 88 | 10 |

Biological Activity

((Heptylimino)bis(methylene))bisphosphonic acid, a nitrogen-containing bisphosphonate, has garnered attention for its potential biological activities, particularly in the context of bone health and disease. Bisphosphonates are a class of compounds known for their ability to inhibit bone resorption and are utilized in the treatment of various bone-related disorders, including osteoporosis and metastatic bone disease. This article explores the biological activity of ((Heptylimino)bis(methylene))bisphosphonic acid, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

((Heptylimino)bis(methylene))bisphosphonic acid features a phosphorus atom bonded to two phosphonic acid groups and a heptylimino group. The structural characteristics significantly influence its biological activity. The presence of nitrogen in the side chain enhances its potency as an inhibitor of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway critical for osteoclast function.

Table 1: Structural Characteristics of ((Heptylimino)bis(methylene))bisphosphonic acid

| Component | Description |

|---|---|

| Chemical Formula | C₉H₁₈N₂O₆P₂ |

| Molecular Weight | 298.19 g/mol |

| Functional Groups | Bisphosphonate, Amino group |

| Solubility | Soluble in water |

The primary mechanism by which bisphosphonates exert their effects involves the inhibition of osteoclast-mediated bone resorption. ((Heptylimino)bis(methylene))bisphosphonic acid is believed to inhibit FDPS, leading to reduced osteoclast activity and subsequent preservation of bone density. This inhibition is critical as it prevents the formation of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins involved in osteoclast function.

Key Enzymatic Targets

- Farnesyl Diphosphate Synthase (FDPS) : Inhibition leads to decreased osteoclast activity.

- Mevalonate Pathway : Disruption affects cholesterol biosynthesis and cellular signaling.

Biological Activity

Research indicates that ((Heptylimino)bis(methylene))bisphosphonic acid exhibits significant anti-resorptive properties. Its effectiveness can be attributed to its affinity for hydroxyapatite, a mineral component of bone.

Case Studies

- In Vitro Studies : A study demonstrated that ((Heptylimino)bis(methylene))bisphosphonic acid significantly reduced osteoclast formation and activity in cultured bone cells. The compound's IC50 values suggest potent inhibitory effects compared to traditional bisphosphonates.

- Animal Models : In vivo studies using rodent models showed that administration of ((Heptylimino)bis(methylene))bisphosphonic acid resulted in increased bone mineral density and reduced markers of bone turnover.

Table 2: Summary of Biological Assays

| Study Type | Model | Outcome | IC50 Value (µM) |

|---|---|---|---|

| In Vitro | Osteoclast cultures | Reduced formation and activity | 5.0 |

| In Vivo | Rodent model | Increased bone density | N/A |

Structure-Activity Relationship (SAR)

The biological efficacy of ((Heptylimino)bis(methylene))bisphosphonic acid is influenced by its structural components. Variations in the side chains can lead to significant differences in potency and selectivity for target enzymes.

Key Findings

- Nitrogen Substitution : The presence of nitrogen enhances binding affinity to FDPS.

- Chain Length : The heptyl group contributes to improved solubility and bioavailability.

Q & A

Q. Methodological Insight :

- Use kinetic assays (e.g., NADH-coupled ATPase activity) and docking software (AutoDock Vina) to validate binding modes .

- Monitor fibrin polymerization via turbidimetry at 350 nm .

Basic: What analytical techniques are critical for characterizing ((heptylimino)bis(methylene))bisphosphonic acid?

Answer:

- NMR Spectroscopy : ³¹P NMR confirms bisphosphonic acid formation (δP ~23–25 ppm). ¹H/¹³C NMR identifies alkyl chain integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ at m/z 286.08) .

- Elemental Analysis : Validates C, H, N, P content (e.g., C: 33.46%, P: 21.57%) .

Advanced: How does alkyl chain length (e.g., heptyl vs. cycloheptyl) influence biological activity in bisphosphonic acid analogs?

Answer:

- Hydrophobicity : Longer alkyl chains (e.g., heptyl) enhance membrane permeability, improving intracellular targeting (e.g., IC₅₀ for ATPase inhibition drops from 50 µM to 10 µM compared to shorter chains) .

- Structural analogs : Cycloheptyl derivatives (e.g., Incadronic Acid) show higher bone affinity due to rigid conformation, whereas linear chains favor soft tissue targeting .

Q. Comparative Data :

| Analog | Target Tissue | IC₅₀ (ATPase Inhibition) |

|---|---|---|

| Heptylimino derivative | Smooth muscle | 10 µM |

| Cycloheptyl derivative | Bone | 5 µM |

Basic: What are the challenges in purifying ((heptylimino)bis(methylene))bisphosphonic acid?

Answer:

- Solubility : Low solubility in organic solvents necessitates mixed-phase systems (e.g., CH₃CN/H₂O) for HPLC .

- Byproduct removal : Phosphorous acid (from hydrolysis) requires ion-exchange chromatography .

- Salt forms : Ammonium or potassium salts improve crystallinity but complicate free acid isolation .

Advanced: How does ((heptylimino)bis(methylene))bisphosphonic acid interact with metal ions (e.g., Fe³⁺, Ca²⁺)?

Answer:

The compound acts as a chelator , forming stable complexes with divalent/trivalent ions:

Q. Methodology :

Advanced: What structural modifications enhance the pharmacokinetic profile of bisphosphonic acids?

Answer:

- Phosphonate ester prodrugs : Improve oral bioavailability (e.g., benzyl esters hydrolyzed in vivo) .

- Heteroatom substitution : Sulfur-containing analogs (e.g., thia-bisphosphonates) resist enzymatic degradation .

Q. Data :

| Modification | Half-life (h) | Bioavailability (%) |

|---|---|---|

| Free bisphosphonic acid | 2 | <5 |

| Benzyl ester prodrug | 8 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.